N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that features a benzothiazole ring, a dihydropyrimidinone core, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the dihydropyrimidinone core: This involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.
Coupling of the benzothiazole and dihydropyrimidinone units: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzothiazole ring and dihydropyrimidinone core are known to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- N-(1,3-benzothiazol-2-yl)-2-[4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-2-28-15-9-7-14(8-10-15)17-11-20(27)25(13-22-17)12-19(26)24-21-23-16-5-3-4-6-18(16)29-21/h3-11,13H,2,12H2,1H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHFDMBLCJPTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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